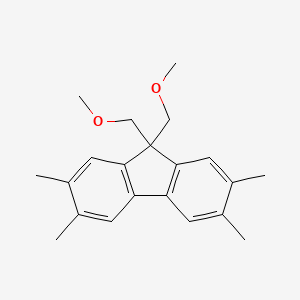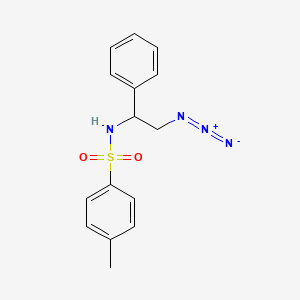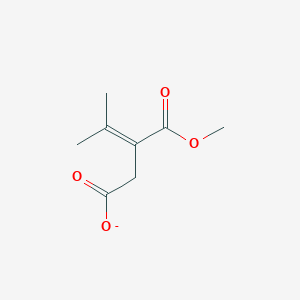![molecular formula C16H12ClNO2 B12563442 N-[3-(4-Chlorophenyl)acryloyl]benzamide CAS No. 173909-84-7](/img/structure/B12563442.png)
N-[3-(4-Chlorophenyl)acryloyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(4-Chlorophenyl)acryloyl]benzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide group attached to an acrylamide moiety, which is further substituted with a 4-chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Chlorophenyl)acryloyl]benzamide typically involves the reaction of 4-chlorobenzaldehyde with benzamide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at room temperature. The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(4-Chlorophenyl)acryloyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or acrylamides.
Wissenschaftliche Forschungsanwendungen
N-[3-(4-Chlorophenyl)acryloyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-[3-(4-Chlorophenyl)acryloyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[4-(3-Chlorophenyl)acryloyl]benzamide
- N-[3-(4-Methylphenyl)acryloyl]benzamide
- N-[3-(4-Fluorophenyl)acryloyl]benzamide
Uniqueness
N-[3-(4-Chlorophenyl)acryloyl]benzamide is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
173909-84-7 |
|---|---|
Molekularformel |
C16H12ClNO2 |
Molekulargewicht |
285.72 g/mol |
IUPAC-Name |
N-[3-(4-chlorophenyl)prop-2-enoyl]benzamide |
InChI |
InChI=1S/C16H12ClNO2/c17-14-9-6-12(7-10-14)8-11-15(19)18-16(20)13-4-2-1-3-5-13/h1-11H,(H,18,19,20) |
InChI-Schlüssel |
VNRIHAUGLQWODW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)C=CC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



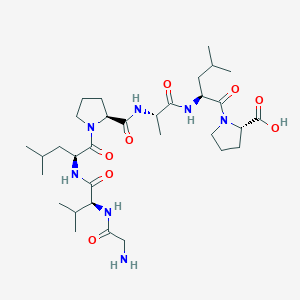
![1-(4-Methylbenzene-1-sulfonyl)-3-[2-(pyridin-2-yl)ethyl]-1H-indole](/img/structure/B12563378.png)
![N~1~-[3-(Dimethylamino)propyl]cyclohexane-1,4-diamine](/img/structure/B12563383.png)
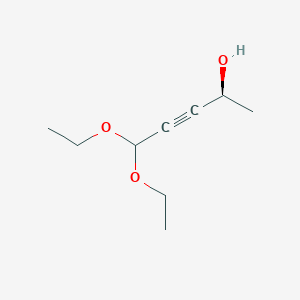

![4-[(Trifluoromethylsulfonylamino)methyl]benzenesulfonamide](/img/structure/B12563401.png)
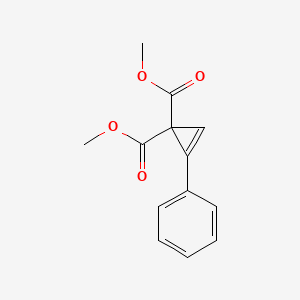

![1,3-Cyclopentanedione, 2-[[(2,6-dichlorophenyl)amino]methylene]-](/img/structure/B12563419.png)
